
1,3-Dibromo-2-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-ethynylbenzene is an organic compound that belongs to the class of aromatic halides. It consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions and an ethynyl group at the 2 position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-ethynylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethynylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized to form different functional groups, while reduction can lead to the formation of alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Glaser coupling, to form diynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Products like carboxylic acids or ketones.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Applications De Recherche Scientifique
1,3-Dibromo-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2-ethynylbenzene involves its reactivity towards various chemical reagents. The bromine atoms and the ethynyl group provide sites for electrophilic and nucleophilic attacks, respectively. The compound can form intermediates such as benzenonium ions during electrophilic aromatic substitution reactions, which then undergo further transformations to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.
1,3-Dibromo-2-methylbenzene: Contains a methyl group instead of an ethynyl group.
1,3-Dibromo-2-phenylbenzene: Features a phenyl group in place of the ethynyl group.
Uniqueness
1,3-Dibromo-2-ethynylbenzene is unique due to the presence of both bromine atoms and an ethynyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and compounds .
Propriétés
Formule moléculaire |
C8H4Br2 |
|---|---|
Poids moléculaire |
259.92 g/mol |
Nom IUPAC |
1,3-dibromo-2-ethynylbenzene |
InChI |
InChI=1S/C8H4Br2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H |
Clé InChI |
GBOFIZJXUDKZMI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
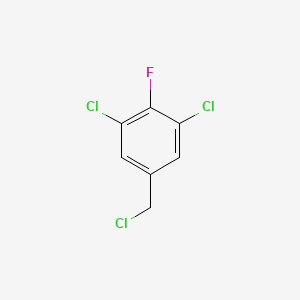
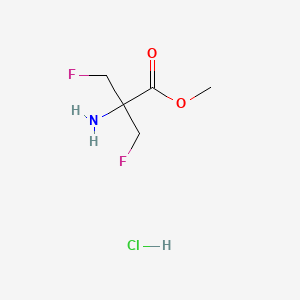
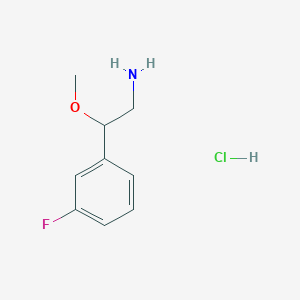
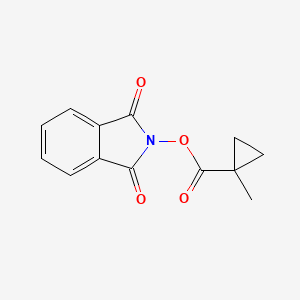
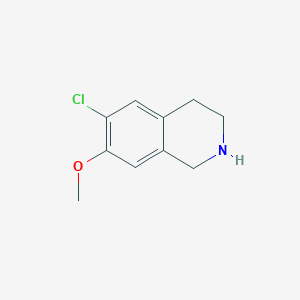
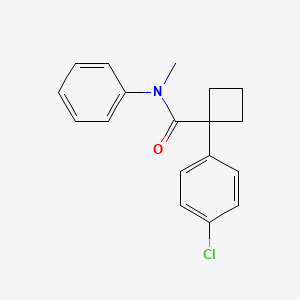
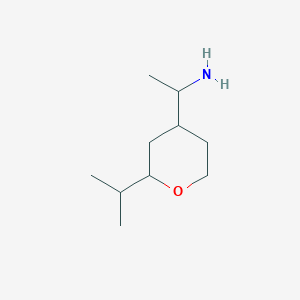
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
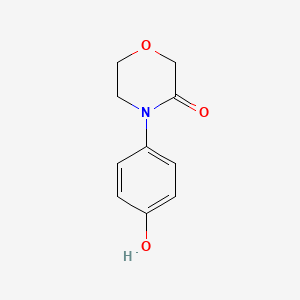
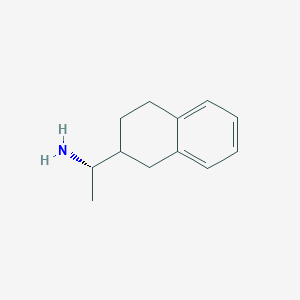
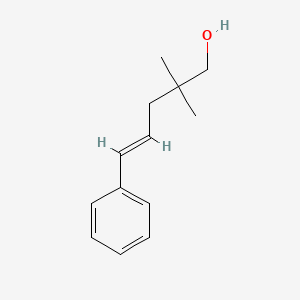

![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)
